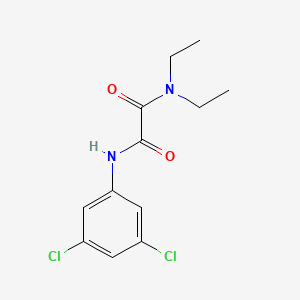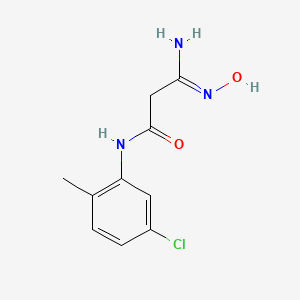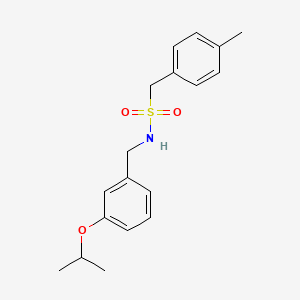![molecular formula C19H26FNO2S B4687198 N-[1-(1-adamantyl)propyl]-4-fluorobenzenesulfonamide](/img/structure/B4687198.png)
N-[1-(1-adamantyl)propyl]-4-fluorobenzenesulfonamide
Overview
Description
N-[1-(1-adamantyl)propyl]-4-fluorobenzenesulfonamide, also known as A-438, is a potent and selective inhibitor of the transient receptor potential vanilloid subtype 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is widely expressed in sensory neurons and plays a critical role in pain sensation and inflammation. A-438 has been extensively studied for its potential therapeutic applications in pain management and other related disorders.
Mechanism of Action
N-[1-(1-adamantyl)propyl]-4-fluorobenzenesulfonamide exerts its pharmacological effects by selectively inhibiting the TRPV1 ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli such as heat, acid, and capsaicin. Activation of TRPV1 leads to the release of neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP), which play a critical role in pain sensation and inflammation. By inhibiting TRPV1, this compound reduces the release of these neurotransmitters, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to be effective in reducing pain and inflammation in various animal models. In addition to its effects on TRPV1, this compound has also been shown to have other pharmacological effects such as reducing the release of pro-inflammatory cytokines and modulating the activity of other ion channels. This compound has also been shown to be well-tolerated in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[1-(1-adamantyl)propyl]-4-fluorobenzenesulfonamide is its selectivity for TRPV1, which reduces the risk of off-target effects. This compound has also been shown to be effective in reducing pain and inflammation in various animal models, which makes it a promising candidate for further development. However, the synthesis of this compound is complex and requires expertise in organic chemistry. In addition, further studies are needed to determine the optimal dosage and administration route for this compound.
Future Directions
There are several future directions for the development of N-[1-(1-adamantyl)propyl]-4-fluorobenzenesulfonamide. One potential application is in the treatment of chronic pain, which is a major healthcare problem worldwide. This compound may also have potential applications in other conditions such as itch, urinary incontinence, and respiratory diseases. Further studies are needed to determine the optimal dosage and administration route for this compound, as well as its long-term safety and efficacy. In addition, the development of new TRPV1 inhibitors with improved pharmacokinetic properties and selectivity is an area of active research.
Scientific Research Applications
N-[1-(1-adamantyl)propyl]-4-fluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications in pain management and other related disorders. In preclinical studies, this compound has been shown to be effective in reducing pain and inflammation in various animal models. This compound has also been studied for its potential use in treating other conditions such as itch, urinary incontinence, and respiratory diseases.
properties
IUPAC Name |
N-[1-(1-adamantyl)propyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FNO2S/c1-2-18(21-24(22,23)17-5-3-16(20)4-6-17)19-10-13-7-14(11-19)9-15(8-13)12-19/h3-6,13-15,18,21H,2,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASQIAQMGZFPIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)-2-phenylacetamide](/img/structure/B4687147.png)
![1-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B4687155.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4687162.png)
![N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzenesulfonamide](/img/structure/B4687173.png)

![propyl 4-(2-chlorophenyl)-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4687184.png)
![1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4687185.png)
![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4687189.png)
![6-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4687206.png)
![(cyclohexylmethyl)[(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B4687219.png)
